N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide
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Overview
Description
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide is a compound that features both an imidazole ring and a hydrazinylbenzamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, known for its broad range of chemical and biological properties . The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The hydrazinyl group can be reduced to form amine derivatives.
Substitution: Both the imidazole and benzamide moieties can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of polar solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced amine derivatives, and various substituted imidazole and benzamide compounds .
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity . The hydrazinylbenzamide moiety can form hydrogen bonds and other interactions with biological molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole ring structure but differ in their functional groups and overall structure .
Uniqueness
N-(2-(1H-Imidazol-1-yl)ethyl)-4-hydrazinylbenzamide is unique due to its combination of the imidazole ring and hydrazinylbenzamide moiety, which imparts distinct chemical and biological properties . This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C12H15N5O |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-hydrazinyl-N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H15N5O/c13-16-11-3-1-10(2-4-11)12(18)15-6-8-17-7-5-14-9-17/h1-5,7,9,16H,6,8,13H2,(H,15,18) |
InChI Key |
XYLRIICEDBKHMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN=C2)NN |
Origin of Product |
United States |
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